Pyrrolo[2,1-f][1,2,4]triazine

PI3K inhibitor Kinase selectivity Cancer therapy

Procurement of the unsubstituted pyrrolo[2,1-f][1,2,4]triazine scaffold (CAS 66173-26-0) directly addresses the regulatory and synthetic challenges of developing kinase inhibitors and antiviral nucleoside analogs. This parent compound is the mandatory starting material for remdesivir synthesis and a direct quinazoline surrogate validated against EGFR, VEGFR-2, and ALK. - Enables PI3Kα selectivity windows up to 101-fold over PI3Kβ, reducing metabolic toxicity risks. - Achieves >2000-fold superior VEGFR-2 inhibition compared to clinical single-target c-Met inhibitors in dual inhibition profiles. - Supports systematic C4, C5, C6, and C7 vector analog synthesis for potency and selectivity optimization.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 66173-26-0
Cat. No. B1259144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazine
CAS66173-26-0
Synonymspyrrolo(2,1-f)(1,2,4)triazine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=NC=N2
InChIInChI=1S/C6H5N3/c1-2-6-4-7-5-8-9(6)3-1/h1-5H
InChIKeyKGRPHHFLPMPUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[2,1-f][1,2,4]triazine Scaffold Overview


Pyrrolo[2,1-f][1,2,4]triazine is a bridgehead nitrogen heterocycle formed by the fusion of a pyrrole and a 1,2,4-triazine ring [1]. This bicyclic scaffold is a privileged structure in medicinal chemistry, serving as the core template for FDA-approved drugs including the kinase inhibitor avapritinib and the antiviral prodrug remdesivir [2]. The parent compound (CAS 66173-26-0) is a key regulatory starting material for remdesivir synthesis, making its procurement critical for both antiviral and oncology research programs [3]. The scaffold effectively mimics the well-known quinazoline kinase inhibitor pharmacophore while offering distinct C5, C6, and C7 vectors for modulation of potency, selectivity, and physicochemical properties [4].

Scaffold role Reported quinazoline pharmacophore mimic for kinase inhibitor lead optimization (EGFR, VEGFR-2, ALK)
Key starting material Regulatory starting material (CAS 66173-26-0) for remdesivir and antiviral nucleoside synthesis
Design vectors C5/C6 substitution-tolerant, C7-intolerant pattern enables systematic SAR exploration

Pyrrolo[2,1-f][1,2,4]triazine Substitution Risks


Substituting the unsubstituted parent pyrrolo[2,1-f][1,2,4]triazine scaffold with other fused heterocycles (e.g., quinazoline, pyrazolo[1,5-a]pyrimidine, or pyrrolo[2,3-d]pyrimidine) is not straightforward due to fundamental differences in kinase selectivity fingerprints, metabolic stability profiles, and synthetic tractability [1]. The pyrrolo[2,1-f][1,2,4]triazine core offers a unique bridgehead nitrogen that alters the ATP-binding mode relative to quinazoline-based inhibitors, enabling distinct selectivity profiles not achievable with alternative scaffolds [2]. Furthermore, the parent compound CAS 66173-26-0 is the mandatory regulatory starting material for remdesivir production; any deviation in scaffold identity or substitution pattern requires a new regulatory filing and full revalidation of the synthetic route [3]. The quantitative evidence below demonstrates that even closely related analogs within the pyrrolotriazine class exhibit order-of-magnitude differences in kinase selectivity and cellular potency depending on substitution pattern at positions 5, 6, and 7 [4].

Quinazoline or pyrazolopyrimidine scaffolds lack the bridgehead nitrogen, which may shift kinase selectivity fingerprints and ATP-binding mode relative to pyrrolo[2,1-f][1,2,4]triazine.

CAS 66173-26-0 is the defined regulatory starting material for remdesivir; scaffold or substitution changes can trigger new process validation and regulatory review.

Substitution pattern at C5, C6, C7 drastically alters kinase selectivity and cellular potency; even within the pyrrolotriazine class, analogs are not directly interchangeable.

Pyrrolo[2,1-f][1,2,4]triazine Comparative Evidence


PI3Kα Selectivity vs. Pictilisib

The pyrrolo[2,1-f][1,2,4]triazine derivative CYH33 (compound 37) demonstrates 101-fold selectivity for PI3Kα over PI3Kβ, 13-fold over PI3Kδ, and 38-fold over PI3Kγ (IC50 = 5.9 nM for PI3Kα) [1]. In contrast, the quinazoline-derived pan-PI3K inhibitor pictilisib (GDC-0941) exhibits substantially lower isoform selectivity, with reported IC50 values of 3 nM (PI3Kα), 33 nM (PI3Kβ), 3 nM (PI3Kδ), and 75 nM (PI3Kγ), yielding selectivity windows of 11-fold, 1-fold, and 25-fold respectively [2]. This indicates that the pyrrolotriazine scaffold enables approximately 9-fold greater discrimination between PI3Kα and PI3Kβ compared to the quinazoline-based comparator, a critical advantage for reducing beta-isoform-mediated metabolic side effects [1].

PI3Kα selectivity
Cross-study comparable
101-fold PI3Kα/β selectivity (CYH33) vs. 11-fold for pictilisib
Supports isoform-selectivity advantage in PI3Kα-driven tumor model studies
Cross-study comparison; biochemical assay conditions may differ
PI3K inhibitor Kinase selectivity Cancer therapy

Dual c-Met/VEGFR-2 Inhibition vs. Capmatinib

The pyrrolo[2,1-f][1,2,4]triazine derivative 27a demonstrates nanomolar dual inhibition of c-Met (IC50 = 2.3 ± 0.1 nM) and VEGFR-2 (IC50 = 5.0 ± 0.5 nM) in biochemical assays, with cellular potency of IC50 = 0.71 ± 0.16 nM against BaF3-TPR-Met cells [1]. In comparison, the clinical c-Met inhibitor capmatinib (INC280, a non-pyrrolotriazine scaffold) exhibits c-Met IC50 = 0.13 nM but lacks meaningful VEGFR-2 activity (VEGFR-2 IC50 > 10,000 nM) [2]. The pyrrolotriazine scaffold thus uniquely enables dual pathway blockade with a single agent, achieving VEGFR-2 inhibition over 2000-fold more potent than the comparator while maintaining single-digit nanomolar c-Met activity [1].

Dual c-Met/VEGFR-2
Cross-study comparable
VEGFR-2 inhibition >2000-fold more potent than capmatinib; c-Met IC50 2.3 nM
Supports dual-pathway blockade research in angiogenesis and MET-amplified models
Cellular BaF3-TPR-Met data confirm target engagement at low nM
c-Met inhibitor VEGFR-2 inhibitor Dual kinase inhibition

CYP Bioactivation Mitigation in ALK Inhibitors

A systematic medicinal chemistry effort on the 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazine ALK inhibitor series demonstrated that strategic C7 substitution reduces CYP-mediated reactive metabolite formation to <1% in vitro bioactivation/conjugation, a threshold not achieved by the initial lead compounds in the series without the optimized substitution pattern [1]. Compound 32 (C7 o-methoxyphenyl analog) achieved excellent ALK activity (ALK IC50 < 10 nM), high selectivity over insulin receptor (IR IC50 > 10,000 nM; selectivity >1000-fold), and minimal bioactivation (<1%) alongside oral bioavailability enabling antitumor efficacy in ALK-driven xenografts [1]. This represents a key scaffold-inherent advantage: the pyrrolotriazine core's substitution vectors allow systematic mitigation of CYP liabilities without sacrificing kinase potency [1].

CYP bioactivation mitigation
Head-to-head series
C7 substitution reduced reactive metabolite formation >5-fold in ALK inhibitor series
Reported metabolic stability improvement; supports lead optimization with lower bioactivation risk in preclinical models
Human liver microsome trapping; GSH/cyanide adduct quantification
Metabolic stability CYP bioactivation ALK inhibitor

Quinazoline Scaffold Mimicry Validation

The pyrrolo[2,1-f][1,2,4]triazine nucleus was structurally validated as an effective mimic of the quinazoline kinase inhibitor scaffold through biochemical inhibition of EGFR and VEGFR-2 tyrosine kinase activity [1]. Attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolotriazine template yielded potent EGFR inhibitors, while 4-((3-hydroxy-4-methylphenyl)amino) substitution produced VEGFR-2 inhibitors. Crucially, SAR studies revealed that biological activity is maintained with substitution at positions 5 or 6, but substitution at position 7 abolishes activity—providing a predictable design rule absent for many alternative heterocycle templates [1]. ATP competition kinetics confirmed that, like quinazoline-based inhibitors, pyrrolotriazines bind in the ATP pocket, validating the scaffold as a true pharmacophore surrogate [1].

Scaffold mimicry validation
Direct comparison
EGFR/VEGFR-2 inhibition maintained; C5/C6-tolerant, C7-intolerant substitution pattern
Validates scaffold replacement for kinase inhibitor design; C7 intolerance provides structural boundary for SAR
ATP-competitive binding confirmed; DiFi and HUVEC cell assays used
Kinase inhibitor scaffold Scaffold hopping EGFR inhibitor

Antiviral Nucleoside and Non-Nucleoside Versatility

Nucleosides constructed on the pyrrolo[2,1-f][1,2,4]triazine scaffold demonstrate broad-spectrum antiviral activity against multiple RNA viruses including hepatitis C, Marburg, Ebola, parainfluenza, measles, mumps, HIV, RSV, and norovirus [1]. A specific non-nucleoside pyrrolotriazine derivative—dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate—demonstrated IC50 = 4 µg/mL against viral replication with a selectivity index of 188 (CC50/IC50) [2]. This selectivity index significantly exceeds that of ribavirin (selectivity index ~10–20 in comparable assays), the historical broad-spectrum antiviral scaffold [3]. The pyrrolotriazine core thus serves as both a nucleoside base (remdesivir-type) and a non-nucleoside scaffold, offering dual antiviral development strategies from a single procurement decision [1].

Antiviral selectivity
Class-level inference
Non-nucleoside derivative SI = 188 (IC50 4 µg/mL) vs. ribavirin SI ~10–20
Reported broad-spectrum antiviral screening context; selectivity index supports hit-finding library inclusion
Vaccinia virus model; Vero cell cytotoxicity; comparison to literature baseline
Antiviral Remdesivir RNA virus inhibition

Pyrrolo[2,1-f][1,2,4]triazine Application Scenarios


Quinazoline Scaffold Hopping for Kinase Inhibitors

Medicinal chemistry teams targeting EGFR, VEGFR-2, or ALK can procure pyrrolo[2,1-f][1,2,4]triazine as a direct quinazoline surrogate with validated kinase inhibition, as demonstrated by Hunt et al. [1]. The unique C7-intolerance property provides a natural selectivity filter not available with quinazoline, while C5 and C6 positions maintain full substitution tolerance. Combined with the metabolic stability advantages demonstrated by Mesaros et al. [2] (including <1% CYP bioactivation for optimized ALK inhibitor 32), this scaffold offers the dual benefit of IP diversification and reduced development attrition risk.

PI3Kα-Selective Oncology Drug Discovery

For PI3Kα-driven oncology programs (breast cancer, ovarian cancer), the pyrrolo[2,1-f][1,2,4]triazine scaffold as employed in CYH33 provides a 101-fold selectivity window over PI3Kβ, which is approximately 9-fold higher than the quinazoline-derived pictilisib [3]. This directly translates to a reduced risk of PI3Kβ-mediated on-target metabolic toxicities. Procurement of the parent scaffold enables systematic C4-substituted analog synthesis to optimize selectivity and pharmacokinetics simultaneously, a strategy validated by in vivo xenograft efficacy data [3].

Dual c-Met/VEGFR-2 Inhibitor Development

The pyrrolo[2,1-f][1,2,4]triazine series exemplified by compound 27a uniquely enables single-agent c-Met/VEGFR-2 dual inhibition with nanomolar potency (c-Met IC50 = 2.3 nM; VEGFR-2 IC50 = 5.0 nM), achieving >2000-fold superior VEGFR-2 inhibition compared to the clinical single-target c-Met inhibitor capmatinib [4]. This profile is ideally suited for procurement by groups targeting tumors with concurrent MET amplification and VEGF-driven angiogenesis, addressing a resistance mechanism that limits current single-agent targeted therapies [4].

Broad-Spectrum Antiviral Screening and Remdesivir

CAS 66173-26-0 is the essential regulatory starting material for remdesivir synthesis, and procurement of high-purity parent compound is mandatory for any group generating remdesivir or its analogs under cGMP conditions [5]. Beyond remdesivir, the pyrrolotriazine scaffold supports both nucleoside and non-nucleoside antiviral discovery with demonstrated activity against Ebola, Marburg, HCV, RSV, and norovirus. A specific non-nucleoside derivative achieved a selectivity index of 188 (IC50 = 4 µg/mL) [6], significantly exceeding the ribavirin baseline. Procuring the parent scaffold thus provides access to two distinct antiviral chemical strategies from one building block [6].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (EGFR, VEGFR-2, ALK)
Scaffold mimicry with C7-intolerance selectivity filter
Biochemical kinase assay and cellular proliferation endpoints
PI3Kα-driven tumor model studies
Isoform selectivity window (PI3Kα over PI3Kβ)
PI3K isoform biochemical profiling and in vivo xenograft endpoint models
c-Met/VEGFR-2 dual inhibition in angiogenesis models
Dual kinase inhibitory profile
BaF3-TPR-Met cell model and in vivo angiogenesis assays
Antiviral nucleoside and non-nucleoside discovery
Regulatory starting material (remdesivir) and broad-spectrum antiviral scaffold
Viral replication assays and selectivity index determination
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